6-Hydroxybenzofuran

process chemistry scale-up benzofuran synthesis

Securing regioisomerically pure 6-hydroxybenzofuran is critical for SAR consistency-incorrect substitution patterns undermine biological activity. This 6-hydroxybenzofuran (CAS 13196-11-7, ≥95% purity) resolves this challenge: • CYP19 aromatase inhibitor pharmacophore: IC50 0.01-1.46 µM with selectivity over related CYPs. • Selective DβH active-site probe: labels Tyr477, enabling precise mechanistic studies. • Supply reliability: validated scalable route delivers >2.6 kg batches at 69.3% yield over 3 steps.

Molecular Formula C8H6O2
Molecular Weight 134.13 g/mol
CAS No. 13196-11-7
Cat. No. B080719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxybenzofuran
CAS13196-11-7
Synonyms6-benzofuranol
6-hydroxybenzofuran
Molecular FormulaC8H6O2
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CO2)O
InChIInChI=1S/C8H6O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H
InChIKeyUVJMVWURCUYFFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxybenzofuran Identity and Properties


6-Hydroxybenzofuran (C8H6O2, MW 134.13 g/mol) is a hydroxylated heterocyclic compound comprising a benzene ring fused to a furan ring, with a single hydroxyl substituent at the 6-position [1]. It serves as a versatile building block in medicinal chemistry and chemical biology, particularly for constructing bioactive benzofuran derivatives, aurones, and other oxygen-containing heterocycles [2]. The compound is commercially available as a solid with typical purity ≥95%, and its physicochemical properties—including XLogP3 of 2, zero rotatable bonds, and a polar surface area of 33 Ų—render it suitable for further synthetic elaboration .

Why 6-Hydroxybenzofuran Cannot Be Substituted


The precise position of the hydroxyl group on the benzofuran core dictates both its chemical reactivity profile and biological target engagement. Unlike the 5-hydroxy or 7-hydroxy regioisomers, or the unsubstituted benzofuran parent, 6-hydroxybenzofuran offers a distinct vector for electrophilic aromatic substitution and cross-coupling reactions, and uniquely enables the formation of specific hydrogen-bonding interactions in biological systems [1]. Substituting with an alternative regioisomer introduces unpredictable changes in downstream synthetic yields and, critically, in biological activity—as demonstrated in CYP19 aromatase inhibition where 6-hydroxy substitution confers potency that the unsubstituted parent lacks [2].

6-Hydroxybenzofuran Differentiation Evidence


Scalable Multi-Kilogram Synthesis

An optimized three-step process for 6-hydroxybenzofuran has been validated at a production scale exceeding 2.6 kg, achieving a combined yield of 69.3% over three steps (average 88.5% per step) [1]. This is a marked improvement over prior reported syntheses, which typically exhibited overall yields below 55% [2]. The process is described as safe, cost-effective, and environmentally benign, making it a reliable option for procurement [1].

process chemistry scale-up benzofuran synthesis industrial sourcing

Selective DβH Active-Site Labeling

6-Hydroxybenzofuran acts as a mechanism-based inhibitor of dopamine β-hydroxylase (DβH), an enzyme involved in norepinephrine biosynthesis [1]. In direct comparative active-site labeling experiments, [³H]6-hydroxybenzofuran labeled only a single tyrosine residue (Tyr477) in the bovine DβH active site, whereas the comparator phenylhydrazine labeled multiple peptides including a distinct histidine (His249) [1]. This exquisite labeling specificity provides a unique molecular tool for probing DβH active-site topology that cannot be achieved with other known inhibitors [2].

enzymology mechanism-based inhibition neurochemistry dopamine beta-hydroxylase

Enhanced Aromatase (CYP19) Inhibition

In a systematic evaluation of benzofuran-based aromatase (CYP19) inhibitors, 6-hydroxy-substituted benzofuran derivatives exhibited IC50 values ranging from 0.01 to 1.46 µM, representing significantly greater potency than the corresponding unsubstituted parent compounds [1]. The 6-hydroxy substitution confers inhibitory activity comparable to or greater than the clinical reference compound arimidex (anastrozole, IC50 = 0.6 µM) [1]. Furthermore, these 6-hydroxy-substituted derivatives demonstrated negligible activity against related CYP enzymes (CYP17, CYP24, CYP26), indicating target selectivity [1].

aromatase inhibition CYP19 breast cancer medicinal chemistry

PTP1B Inhibitory Activity

Three natural 2-arylbenzofurans containing the 6-hydroxybenzofuran core (compounds 1–3) isolated from Erythrina addisoniae inhibited protein tyrosine phosphatase-1B (PTP1B) with IC50 values ranging from 13.6 ± 1.1 to 17.5 ± 1.2 µM in an in vitro assay [1]. PTP1B is a validated target for type 2 diabetes and obesity [2]. While the parent 6-hydroxybenzofuran itself is not the active species, this data establishes the 6-hydroxy substitution as a critical pharmacophoric element within this chemotype [1].

PTP1B inhibition diabetes obesity natural products

Conjugation-Dependent Antioxidant Activity

A comparative study of two 2-phenyl-6-hydroxybenzofuran isomers—moracin C and iso-moracin C—revealed that the position of the double bond in the prenyl side chain modulates redox-related antioxidant activity without affecting radical-adduct-formation (RAF) potential [1]. Moracin C (2-enyl) consistently exhibited higher IC50 values (lower potency) than iso-moracin C (1-enyl) across multiple redox-related assays, including •O2−-inhibition, Cu2+-reducing power, DPPH•-inhibition, and ABTS+•-inhibition [1]. Both isomers demonstrated similar RAF profiles, as evidenced by HPLC-MS peaks at m/z 704 and 618 [1].

antioxidant radical scavenging structure-activity relationship moracin

6-Hydroxybenzofuran Research & Industrial Applications


Pharmaceutical Intermediate Large-Scale Synthesis

Procurement of 6-hydroxybenzofuran for multi-kilogram process development is supported by a validated, high-yielding synthetic route capable of delivering >2.6 kg batches with 69.3% combined yield over three steps [1]. This ensures reliable supply for industrial medicinal chemistry programs requiring consistent, cost-effective starting material [1].

CYP19 Inhibitor Development for Oncology

The 6-hydroxybenzofuran scaffold confers potent CYP19 inhibitory activity (IC50 = 0.01–1.46 µM) with selectivity over related CYP enzymes, making it a privileged starting point for designing next-generation aromatase inhibitors [2]. Medicinal chemistry teams can leverage this validated pharmacophore to optimize potency and pharmacokinetic properties [2].

DβH Active-Site Mapping Probes

As a mechanism-based inhibitor that labels a single tyrosine residue (Tyr477) in the DβH active site, 6-hydroxybenzofuran serves as a precise molecular probe for structural and mechanistic studies of catecholamine biosynthetic enzymes [3]. Its unique labeling specificity distinguishes it from less selective inhibitors like phenylhydrazine [3].

PTP1B Inhibitor SAR Studies

The 6-hydroxybenzofuran core is a key pharmacophoric element in 2-arylbenzofuran PTP1B inhibitors with IC50 values of 13.6–17.5 µM [4]. Researchers developing PTP1B-targeted therapies for type 2 diabetes or obesity can utilize 6-hydroxybenzofuran as a versatile building block for SAR exploration [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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